molecular formula C24H23N3O3S2 B5236548 N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide

N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide

Cat. No. B5236548
M. Wt: 465.6 g/mol
InChI Key: BCWLRVJHWNOCJZ-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide is a peptide compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biotechnology, and pharmacology. This compound is commonly referred to as a benzothiazole sulfonamide and is synthesized through a specific method that involves several steps.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide is not fully understood. However, studies have suggested that this compound may inhibit specific enzymes and proteins that are involved in the inflammatory and tumor pathways. This compound may also interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have suggested that this compound may inhibit the activity of specific enzymes and proteins that are involved in the inflammatory and tumor pathways. This compound has also been shown to induce apoptosis in certain cancer cells. In vivo studies have suggested that this compound may exhibit anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide in lab experiments include its potential as a molecular probe for the detection of specific enzymes and proteins, as well as its potential as a therapeutic agent for the treatment of various diseases. The limitations of using this compound in lab experiments include its complex synthesis method, as well as the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide could focus on the development of new drugs based on this compound, as well as the exploration of its potential as a molecular probe for the detection of specific enzymes and proteins. Further studies could also investigate the potential side effects of this compound and its interactions with specific receptors in the body.

Synthesis Methods

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide involves the use of various reagents and solvents. The first step involves the protection of the carboxylic acid group of phenylalanine using a specific reagent. The protected phenylalanine is then reacted with 6-methyl-2-aminobenzothiazole to form the benzothiazole amide. The final step involves the deprotection of the carboxylic acid group and the introduction of the sulfonyl group using a specific reagent. The resulting compound is N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In biotechnology, this compound has been used as a molecular probe for the detection of specific enzymes and proteins. In pharmacology, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-8-11-19(12-9-16)32(29,30)27-21(15-18-6-4-3-5-7-18)23(28)26-24-25-20-13-10-17(2)14-22(20)31-24/h3-14,21,27H,15H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWLRVJHWNOCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-1,3-benzothiazol-2-yl)-Nalpha-[(4-methylphenyl)sulfonyl]phenylalaninamide

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